Octadec-13-en-3-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66410-27-3 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadec-13-en-3-yn-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-14,17-18H2,1H3 |
InChI Key |
UMJPOJUTTNYDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC#CCCO |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Octadec 13 En 3 Yn 1 Ol
Total Synthesis Strategies
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, often involves a series of reactions to build the carbon skeleton and introduce functional groups. For long-chain enynols like Octadec-13-en-3-yn-1-ol, these strategies frequently employ powerful carbon-carbon bond-forming reactions. rsc.orgnih.gov
Grignard-Based Alkylation Approaches
Grignard reagents, with the general formula RMgX, are potent nucleophiles and are instrumental in forming new carbon-carbon bonds. libretexts.org Their utility in the synthesis of alkynols stems from their ability to react with various electrophiles, including epoxides and other alkynes.
A common method for synthesizing alkynols involves the reaction of a terminal alkyne with a Grignard reagent to form a magnesium acetylide. This acetylide then acts as a nucleophile, opening an epoxide ring, such as ethylene (B1197577) oxide, to yield a primary alcohol. This reaction extends the carbon chain and introduces a hydroxyl group.
For instance, the synthesis of a generic alka-3-yn-1-ol can be conceptualized as follows:
Deprotonation of a terminal alkyne: A terminal alkyne (R-C≡CH) is treated with a Grignard reagent (R'-MgX) to form the corresponding magnesium acetylide (R-C≡C-MgX).
Nucleophilic attack on ethylene oxide: The acetylide attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the ring.
Workup: An acidic workup protonates the resulting alkoxide to yield the final alka-3-yn-1-ol (R-C≡C-CH₂CH₂OH).
This method provides a straightforward route to 3-alkyn-1-ol structures, which are key intermediates in the synthesis of more complex molecules.
Acetylide coupling reactions are fundamental in constructing the carbon backbone of enyne compounds. nih.gov These reactions involve the coupling of a metal acetylide with an organic halide or another electrophile. The Cadiot-Chodkiewicz coupling, for example, is a classic method that couples a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. rsc.org
Modern advancements have led to the development of various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, which offer high efficiency and stereoselectivity. mdpi.comnih.gov These methods allow for the precise construction of the enyne motif by coupling vinyl and alkynyl fragments. nih.govorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the coupling process. nih.gov
| Coupling Reaction | Catalyst/Reagents | Reactants | Product | Key Features |
| Cadiot-Chodkiewicz | Cu(I) salt, Amine base | Terminal alkyne, 1-Bromoalkyne | Unsymmetrical 1,3-diyne | Classic method, can have issues with homocoupling. rsc.org |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | Terminal alkyne, Vinyl/Aryl halide | Enyne | Widely used, tolerant of many functional groups. nih.gov |
| Suzuki | Pd catalyst, Base | Vinyl boronic acid/ester, Alkynyl halide | Enyne | Versatile, uses stable organoboron compounds. mdpi.com |
| Stille | Pd catalyst | Vinyl/Alkynyl stannane, Organic halide/triflate | Enyne | Mild conditions, uses toxic organotin reagents. nih.gov |
Stereoselective Synthetic Routes
Controlling the geometry of the double bond in enynyl compounds is a critical aspect of their synthesis, as the biological activity and physical properties of stereoisomers can differ significantly. mdpi.comwiley.com
The stereoselective synthesis of (Z)- and (E)-isomers of dienyl and enynyl compounds can be achieved through various modern synthetic methods. mdpi.com Transition-metal-catalyzed cross-coupling reactions are particularly powerful in this regard, as the stereochemistry of the starting vinyl partner is often retained in the final product. mdpi.com For example, using a (Z)-vinyl boronic acid in a Suzuki coupling with an alkynyl halide will typically yield a (Z)-enyne.
Other strategies include:
Wittig-type olefination reactions: These can be tuned to favor the formation of either (Z)- or (E)-alkenes.
Olefin metathesis: This powerful reaction can be used to form dienes with high stereocontrol. mdpi.com
Rearrangements of enynes, alkynes, or allenes: Pericyclic reactions and other rearrangements can provide stereospecific pathways to dienes and enynes. mdpi.comacs.org
Computational studies can also be employed to understand and predict the factors that control reactivity and stereoselectivity in these reactions. nih.gov
One of the most well-established methods for the stereoselective synthesis of cis-(Z)-alkenes from alkynes is the partial hydrogenation using Lindlar's catalyst. masterorganicchemistry.comwikipedia.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate and "poisoned" with lead acetate (B1210297) and quinoline. libretexts.orgaakash.ac.inresearchgate.net The poison deactivates the catalyst, preventing the over-reduction of the alkyne to an alkane and ensuring the formation of the alkene. libretexts.orgaakash.ac.in
The hydrogenation occurs with syn-addition of two hydrogen atoms to the same face of the alkyne, resulting exclusively in the cis-alkene. aakash.ac.inyoutube.compressbooks.pub This method is particularly valuable for synthesizing compounds like (Z)-Octadec-13-en-3-yn-1-ol, where the cis configuration of the double bond is required. The synthesis of (Z)-17-methyloctadec-13-en-1-ol, a related compound, utilized Lindlar's catalyst for the reduction of the corresponding alkyne to the (Z)-alkene. nih.gov
| Catalyst System | Reactant | Product | Stereochemistry |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Alkyne | cis-Alkene | syn-addition |
| Sodium in Liquid Ammonia (B1221849) (Na/NH₃) | Alkyne | trans-Alkene | anti-addition |
It is important to note that alternative methods, such as reduction with sodium in liquid ammonia, lead to the formation of trans-(E)-alkenes via an anti-addition mechanism. masterorganicchemistry.comwikipedia.org The choice of reducing agent is therefore critical in determining the final stereochemistry of the product.
Birch Reduction for trans-Alkene Formation
The Birch reduction is a significant method for the partial reduction of alkynes to produce trans-alkenes. This reaction is carried out using an alkali metal, typically sodium or lithium, dissolved in liquid ammonia, with an alcohol like ethanol (B145695) often present to act as a proton source. vedantu.comaakash.ac.in The mechanism involves the transfer of a single electron from the metal to the alkyne, forming a radical anion. This is followed by protonation by the alcohol, another electron transfer, and a final protonation to yield the trans-alkene. aakash.ac.inlibretexts.org The stereochemistry of the Birch reduction is a key feature, providing a complementary approach to methods like Lindlar catalyst hydrogenation, which yields cis-alkenes. vedantu.comaakash.ac.in
The preference for the trans product is attributed to the greater stability of the trans-vinyl radical intermediate, which minimizes steric hindrance. libretexts.org While highly selective for alkynes, the reduction of alkenes can occur under more forceful conditions, such as higher temperatures. masterorganicchemistry.com For the synthesis of a compound like this compound, the Birch reduction could be employed on a corresponding diyne precursor to selectively form the trans-configured double bond at the 13-position.
Key Features of Birch Reduction:
| Feature | Description |
| Reagents | Sodium (Na) or Lithium (Li) in liquid ammonia (NH₃), with an alcohol (e.g., EtOH) as a proton source. aakash.ac.in |
| Product | trans-Alkene from an alkyne. vedantu.comaakash.ac.in |
| Stereoselectivity | High selectivity for the trans isomer due to the stability of the vinyl radical intermediate. libretexts.org |
| Mechanism | Involves single electron transfer from the metal to the alkyne. aakash.ac.inlibretexts.org |
Enzymatic Approaches to Olefinic Alcohol Synthesis
Biocatalysis offers a greener and highly selective alternative to traditional chemical synthesis for producing olefinic alcohols. rsc.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. mdpi.com
Hydroxylase enzymes, particularly those from the cytochrome P450 (CYP) superfamily like CYP52 and CYP153, are known for their ability to catalyze the terminal hydroxylation of alkanes, fatty acids, and other hydrocarbons. mdpi.comgoogle.comgoogle.com These enzymes can selectively introduce a hydroxyl group at the terminal carbon of a hydrocarbon chain. google.comjustia.com This capability is valuable for synthesizing long-chain alcohols from corresponding unsaturated hydrocarbons. google.com
For instance, a method for synthesizing an olefinic alcohol product involves incubating an unsaturated hydrocarbon substrate with an enzyme capable of selectively hydroxylating a terminal carbon. google.comjustia.com Both CYP52, which are membrane-associated enzymes found in fungi, and the soluble bacterial CYP153 enzymes have demonstrated this catalytic ability. mdpi.com While CYP153 enzymes have been more extensively studied due to easier heterologous expression, both families are of significant interest for producing ω-hydroxy fatty acids and other terminally hydroxylated compounds. mdpi.com Some CYP153 enzymes have also been shown to hydroxylate the terminal methyl group of various substrates. mdpi.com
Characteristics of Terminal Hydroxylase Enzymes:
| Enzyme Family | Typical Source | Cellular Location | Key Catalytic Activity |
| CYP52 | Fungi | Membrane-associated | Terminal hydroxylation of alkanes and fatty acids. mdpi.com |
| CYP153 | Bacteria | Soluble | Selective monoterminal oxidation of n-alkanes. mdpi.comnih.gov |
Enzymes provide a powerful toolkit for the selective functionalization of alkenes and alkynes. rsc.org Biocatalytic methods are being developed for a range of transformations, including hydrogenations, epoxidations, and hydrofunctionalizations. acs.orgmdpi.comnih.gov For example, the combination of metal catalysis with biocatalysis has been shown to be effective for the hydrogenation of both alkenes and alkynes. mdpi.com
Engineered enzymes, such as P450s, can facilitate challenging reactions like carbene and nitrene transfer, enabling cyclopropanation and C-H alkylation of alkenes. nih.gov The activation of alkenes and alkynes can be achieved through various enzymatic modes, including Brønsted acid catalysis, which promotes nucleophilic additions and other transformations. nih.gov These biocatalytic approaches hold promise for the precise and sustainable synthesis of complex molecules like this compound by enabling selective modifications of the double or triple bonds. rsc.org
Advanced Coupling Reactions in Enyne Synthesis
The synthesis of conjugated enynes, which are structural motifs in many natural products, often relies on advanced carbon-carbon bond-forming reactions. acs.orgrsc.org
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnih.gov The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction over the classic Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.org
In the context of enyne synthesis, the HWE reaction can be adapted to couple an alkynyl-containing phosphonate with an aldehyde, or an aldehyde-containing alkyne with a phosphonate ylide. acs.org This provides a direct route to conjugated enynes. acs.org Modifications to the standard HWE conditions, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonate reagents, can invert the stereoselectivity to favor the formation of (Z)-alkenes. nih.gov
Comparison of HWE Reaction Variants:
| Reaction Variant | Typical Reagent | Predominant Product |
| Standard HWE | Diethyl or dimethyl phosphonate | (E)-alkene nih.gov |
| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) phosphonate | (Z)-alkene nih.gov |
The alkyne zipper reaction is an isomerization process where an internal alkyne migrates along a carbon chain to a terminal position. mdpi.comwikipedia.org This reaction is typically catalyzed by a very strong base, such as potassium 3-aminopropylamide (KAPA), which is generated from potassium hydride and 1,3-diaminopropane. wikipedia.org The ability to move a triple bond to the end of a long chain provides a powerful tool for subsequent functionalization, such as cross-coupling reactions. mdpi.com
This methodology has been applied in the synthesis of various natural products, including polyacetylenic acids and unsaturated fatty acids. mdpi.comnih.gov For example, a synthetic route might involve creating an internal alkyne and then using an alkyne zipper reaction to move the triple bond to a terminal position, preparing it for coupling to another fragment. nih.gov This strategy has been employed in the synthesis of long-chain fatty acids isolated from marine organisms. nih.gov The reaction proceeds through a series of deprotonation and protonation steps, effectively "walking" the alkyne down the chain until it reaches the terminus, where it forms a stable acetylide anion. wikipedia.org
Derivatization and Analog Synthesis
The functional groups of this compound—a primary alcohol, an internal alkyne, and an isolated alkene—provide multiple sites for chemical modification. These modifications are crucial for creating a variety of derivatives and structural analogs, which can be used to study structure-activity relationships or as building blocks in organic synthesis.
Acetate Derivatives of this compound (e.g., this compound, 1-acetate)
The primary alcohol group in this compound is readily converted into its corresponding acetate ester. This acetylation is a common derivatization for long-chain alcohol pheromones, as the acetate esters themselves are often biologically active components. The synthesis of this compound, 1-acetate is typically achieved through standard esterification procedures.
The most direct method involves treating the parent alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. smolecule.com This reaction is usually performed in the presence of a base, like triethylamine (B128534) or pyridine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and drive the reaction to completion. The reaction conditions are generally mild to preserve the sensitive enyne structure.
For instance, the synthesis of (E,Z)-3,13-octadecadien-1-yl acetate can be achieved by reacting the corresponding alcohol with acetic anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine in a solvent like dichloromethane. lookchem.com This highlights a common and efficient method for acetylation.
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Acetic anhydride or Acetyl chloride, Base (e.g., pyridine) | This compound, 1-acetate | smolecule.com |
| trans-2,cis-13-octadecadien-1-ol | Acetic anhydride, DMAP, triethylamine, Dichloromethane | (3E, 13Z)-3,13-octadecadien-1-yl acetate | lookchem.com |
Synthesis of Structural Isomers (e.g., Dienyl and Enynyl Isomers)
The structural framework of this compound allows for the synthesis of various isomers, primarily through modification of the alkyne moiety. Dienyl isomers, which feature two double bonds, and other enynyl isomers, where the positions of the unsaturations are altered, are common synthetic targets.
A key method for generating dienyl isomers is the stereoselective partial hydrogenation of the triple bond. The use of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) allows for the syn-addition of hydrogen across the alkyne, selectively forming a cis (Z)-double bond without reducing the existing alkene. lookchem.com For example, the hydrogenation of (E)-octadec-3-en-13-yn-1-ol using a Lindlar catalyst yields (3E, 13Z)-3,13-octadecadien-1-ol. lookchem.com This demonstrates a powerful technique for converting enyne systems into diene systems with high stereocontrol.
The synthesis of other enynyl isomers can be accomplished through various coupling strategies. Palladium-catalyzed cross-addition of terminal alkynes to phenylethynyl ethers represents a method for creating conjugated 2-phenoxyenynes under mild conditions. researchgate.net Additionally, direct dehydrative coupling of terminal alkynes with allylic alcohols, catalyzed by palladium complexes, provides a route to 1,4-enynes. organic-chemistry.org These methods allow for the construction of different enynyl backbones, providing access to a wide range of structural isomers.
| Starting Material | Key Reaction/Reagents | Product Type | Example Product | Reference |
|---|---|---|---|---|
| (E)-Octadec-3-en-13-yn-1-ol | Partial Hydrogenation / Lindlar's Catalyst | Dienyl Isomer | (3E, 13Z)-3,13-octadecadien-1-ol | lookchem.com |
| Terminal Alkyne & Allylic Alcohol | Dehydrative Coupling / Pd(PPh₃)₄, N,P-ligand | Enynyl Isomer (1,4-enyne) | Substituted 1,4-enynes | organic-chemistry.org |
| Terminal Alkyne & Phenylethynyl Ether | Cross-addition / Pd catalyst | Enynyl Isomer (2-phenoxyenyne) | Conjugated 2-phenoxyenynes | researchgate.net |
Preparation of Branched and Substituted Enyne Alcohols
Introducing branching or substituents onto the carbon chain of enyne alcohols can significantly alter their physical and biological properties. The synthesis of these analogs often relies on the nucleophilic character of acetylides generated from terminal alkynes.
A common strategy involves a two-step process: deprotonation of a terminal alkyne with a strong base (like n-butyllithium) to form a lithium acetylide, followed by coupling with an alkyl halide electrophile. This sequence effectively extends the carbon chain and can introduce branching. For instance, the synthesis of 17-methyl-13-octadecyn-1-ol was achieved through the coupling of a protected terminal alkyne with 3-methyl-1-bromobutane. nih.gov This acetylide coupling reaction is a versatile tool for creating a variety of substituted alkynes. smolecule.com
More advanced catalytic methods have also been developed. A synergistic approach using rhodium and copper catalysis enables the highly enantioselective coupling of terminal alkynes with allylic carbonates to produce branched 1,4-enynes. organic-chemistry.org This method highlights the progress in catalytic systems for constructing complex, substituted enyne structures.
| Strategy | Key Reagents | Product Type | Example Product | Reference |
|---|---|---|---|---|
| Acetylide Coupling | n-BuLi, HMPA, Alkyl Halide (e.g., 1-bromo-3-methylbutane) | Branched Alkyne | 17-Methyl-1-[(tetrahydropyran-2-yl)oxy]octadec-13-yne | nih.gov |
| Synergistic Catalysis | Terminal Alkyne, Allylic Carbonate, Rh/Cu catalyst | Branched 1,4-Enyne | Chiral Branched 1,4-Enynes | organic-chemistry.org |
Chiral Synthesis of this compound and Related Hydroxy Fatty Acids
While this compound itself is achiral (as the hydroxyl group is at C-1), the synthesis of chiral analogs and related hydroxy fatty acids is a significant area of research. These chiral molecules often exhibit specific biological activities. Asymmetric synthesis is key to obtaining enantiomerically pure products.
A powerful and modern approach for synthesizing chiral hydroxy fatty acids involves organocatalysis. nih.gov This methodology often begins with the organocatalytic synthesis of chiral terminal epoxides from long-chain aldehydes. nih.gov These epoxides are versatile chiral building blocks. The subsequent ring-opening of the chiral epoxide via alkynylation or with Grignard reagents can establish a chiral secondary alcohol center with high enantiomeric purity. nih.govmdpi.com For example, this strategy has been used to synthesize novel regioisomers of hydroxypalmitic and hydroxystearic acids. mdpi.com
Another elegant strategy is the desymmetrization of divinylcarbinols, which provides a convergent and reliable route to chiral hydroxylated fatty acid derivatives. acs.org Furthermore, chiral epoxides can be effectively alkylated with terminally unsaturated Grignard reagents to produce chiral alcohols, which can then be further transformed. researchgate.netrsc.org These methods provide a robust toolbox for accessing a wide array of chiral long-chain alcohols and acids related to the this compound family.
Spectroscopic and Analytical Characterization of Octadec 13 En 3 Yn 1 Ol
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would first be used to verify the purity of the Octadec-13-en-3-yn-1-ol sample. The resulting mass spectrum, typically generated by electron ionization (EI), would display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.4 g/mol ).
However, for primary alcohols, the molecular ion peak is often weak or even absent. whitman.edulibretexts.org The fragmentation pattern provides valuable structural clues. Key expected fragmentation pathways for this molecule include:
Alpha-cleavage: Breakage of the bond between C1 and C2 is unlikely due to the adjacent triple bond. Cleavage of the C-C bond alpha to the hydroxyl group is a common fragmentation for alcohols.
Dehydration: Loss of a water molecule (H₂O, 18 amu) is a very common fragmentation pathway for alcohols, which would result in a prominent peak at m/z 246 ([M-18]⁺). libretexts.orgyoutube.com
Cleavage at unsaturated sites: Fragmentation is often favored at positions allylic or propargylic to the multiple bonds, leading to resonance-stabilized carbocations.
Hydrocarbon chain fragmentation: A series of peaks separated by 14 amu (representing CH₂ groups) is characteristic of the fragmentation of the long alkyl chain. libretexts.org
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 264 | [C18H32O]+• | Molecular Ion (M+•) |
| 246 | [C18H30]+• | Dehydration ([M-H2O]+•) |
| Various | [CnH2n+1]+, [CnH2n-1]+, etc. | Cleavage along the alkyl chain |
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and ensure the observation of the molecular ion (often as a protonated molecule, [M+H]⁺, or a sodiated adduct, [M+Na]⁺), HRMS would be used to confirm the molecular formula of this compound as C₁₈H₃₂O.
The calculated exact mass for the neutral molecule is 264.245316 Da. An HRMS measurement matching this theoretical value (or that of its adducts) within a narrow tolerance (e.g., ±5 ppm) would provide definitive confirmation of the compound's elemental composition.
Ionization Techniques and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a molecule through the analysis of its fragmentation patterns upon ionization. For a molecule like this compound, electron ionization (EI) is a common technique. In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺). However, for long-chain alcohols, the molecular ion peak is often weak or entirely absent due to its instability. whitman.educreative-proteomics.com
The fragmentation of this compound is dictated by the presence of the hydroxyl, alkene, and alkyne functional groups. The primary fragmentation pathways for long-chain alcohols include:
α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For primary alcohols, this fragmentation results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.edu
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at M-18. whitman.educreative-proteomics.com
The presence of the double and triple bonds introduces additional fragmentation possibilities. Cleavage at the allylic or propargylic positions is favored due to the formation of resonance-stabilized carbocations. youtube.comyoutube.com For this compound, fragmentation will likely yield a series of hydrocarbon fragments, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long alkyl chains. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| M-18 | [C₁₈H₃₀]⁺ | Loss of water (dehydration) |
| 31 | [CH₂OH]⁺ | α-cleavage |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its three functional groups:
Hydroxyl Group (O-H): A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding. pressbooks.pub
Alkyne Group (C≡C): A weak to medium, sharp absorption band is expected in the 2100-2260 cm⁻¹ region, corresponding to the C≡C stretching vibration. libretexts.orglibretexts.org The intensity of this peak can be weak for internal alkynes.
Alkene Group (C=C): A variable intensity absorption band for the C=C stretching vibration is expected around 1640-1680 cm⁻¹. libretexts.orgspectroscopyonline.com Additionally, C-H stretching vibrations associated with the alkene group (=C-H) typically appear in the 3010-3100 cm⁻¹ region. pressbooks.pub Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the alkene. libretexts.orgspectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |
| Alkyne | C≡C stretch | 2100-2260 | Weak to Medium, Sharp |
| Alkene | C=C stretch | 1640-1680 | Variable |
| Alkene | =C-H stretch | 3010-3100 | Medium |
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a long-chain alcohol like this compound, GC can be used to assess its purity and separate it from isomers. vurup.sk High-efficiency capillary columns are typically employed for this purpose. vurup.sk
The choice of the stationary phase is critical for achieving good separation. For unsaturated compounds, polar stationary phases, such as those containing cyanopropyl or polyethylene (B3416737) glycol functional groups, are often used to enhance the separation of isomers with different degrees of unsaturation or different positions of the double and triple bonds. nih.gov The elution order in GC is generally dependent on the boiling point and the polarity of the compounds. Less polar compounds and those with lower boiling points tend to elute earlier.
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purification of organic compounds. researchgate.netnih.gov In reverse-phase chromatography, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. phenomenex.comyoutube.com This technique is well-suited for the purification of relatively non-polar compounds like long-chain unsaturated alcohols. researchgate.net
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and are retained longer. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the elution of the compounds. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve efficient separation of components in a complex mixture. nih.govresearchgate.net
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Application |
| Gas Chromatography (GC) | Polar (e.g., Cyanopropyl) | Inert gas (e.g., Helium, Nitrogen) | Purity assessment, Isomer separation |
| Preparative RP-HPLC | Non-polar (e.g., C18-silica) | Polar (e.g., Water/Acetonitrile gradient) | Purification |
Structure Activity Relationship Sar Studies and Biological Function Exploration
Investigating Biological Roles and Mechanisms
While direct research on Octadec-13-en-3-yn-1-ol is limited in publicly available scientific literature, the biological roles of structurally related long-chain unsaturated alcohols and polyacetylenes provide a framework for understanding its potential functions.
Acetylenic natural products are known to function as sex pheromones in certain insect species. nih.gov For instance, the grape leaffolder (Desmia funeralis) utilizes a blend of compounds including an acetylenic aldehyde, 11-hexadecynal, as its female sex pheromone. nih.gov The presence of the carbon-carbon triple bond is crucial for the molecule's activity. Although specific studies on the pheromonal activity of this compound are not available, its structural similarity to known pheromones, such as being an 18-carbon unsaturated alcohol like the pheromone component (13Z,15E)-octadecadienal identified in Micromelalopha siversi researchgate.net, suggests it could potentially play a role in insect chemical communication. Polyacetylenic compounds are widely distributed in nature and have been identified in plants, fungi, marine organisms, and insects. nih.govresearchgate.net
There is no specific information available in the reviewed literature regarding the interactions of this compound with pheromone receptors. The study of such interactions would require specialized research involving techniques like electroantennography and molecular docking with identified olfactory receptors of specific insect species.
Beyond chemoattraction, polyacetylene compounds have been shown to possess potent insecticidal and antifeedant properties, thereby modulating insect behavior in a defensive context. mdpi.comsemanticscholar.org Polyacetylenes isolated from plants of the Asteraceae family have demonstrated significant insecticidal activity against various moth larvae, including Plutella xylostella and Spodoptera litura. researchgate.net This activity is often attributed to the high reactivity of the triple bonds. researchgate.net The mechanisms can involve the inhibition of key enzymes like glutathione S-transferases (GSTs) and acetylcholinesterase (AChE) in insects. researchgate.net Therefore, it is plausible that this compound could exhibit similar insect-modulating behaviors.
Enzyme Inhibition and Modulation
The chemical reactivity of the enyne moiety also predisposes these molecules to interact with various enzymes, leading to inhibition or modulation of their activity.
Human DNA topoisomerase I (Topo I) is a crucial enzyme for relaxing DNA supercoiling during replication and transcription and is a key target for anticancer drugs. nih.govwikipedia.org Research has demonstrated that polyacetylenes isolated from the medicinal plant Bidens pilosa can inhibit the activity of human Topo I. nih.govresearchgate.netnih.gov A study identified several polyacetylenic compounds that exhibited potent inhibitory activity against this enzyme. nih.govnih.gov Although this compound was not among the tested compounds, these findings establish that the polyacetylene structural class is a source of Topo I inhibitors. The inhibitory mechanism of these compounds prevents the religation of the DNA strand after it has been cleaved by the enzyme, which can lead to cell death. wikipedia.orgnews-medical.net
The table below presents the Topoisomerase I inhibitory activity of several polyacetylene compounds isolated from Bidens pilosa. nih.govnih.gov
| Compound Name | IC₅₀ (μM) |
| 2-(5-(phenylethynyl)-2-thienyl)ethynyl-5-chloro-thiophene | 178.03 |
| 1-phenyl-1,3,5-heptatriyne | 218.27 |
| 2-(5-(phenylethynyl)-2-thienyl)ethynyl-5-acetoxymethyl-thiophene | 301.32 |
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes, with isoforms like inducible NOS (iNOS) being involved in inflammatory processes. nih.govscispace.com Overproduction of NO by iNOS is linked to various inflammatory diseases. mdpi.commdpi.com Several polyacetylene compounds have been identified as potent inhibitors of iNOS. thieme-connect.com For example, falcarindiol, a polyacetylene found in various plants, has been shown to suppress the expression and activity of iNOS in rat primary astrocytes. nih.govnih.gov The mechanism involves preventing the activation of key transcription factors like NF-κB and Stat1, which are necessary for iNOS gene expression. nih.gov
The table below shows the iNOS inhibitory activity of several polyacetylene compounds. thieme-connect.com
| Compound Name | IC₅₀ (μM) |
| Falcarindiol | 1.98 |
| Panaxynol | 2.23 |
| Panaxydol | 6.58 |
| Panaxytriol | 9.85 |
| Falcarinone | > 20 |
NADPH Oxidase (NOX) Inhibitory Activities
The NADPH oxidase (NOX) family of enzymes are major sources of cellular reactive oxygen species (ROS). wikipedia.org Excessive ROS production is implicated in oxidative stress and a variety of pathologies, including cardiovascular diseases. wikipedia.orgnih.gov While a wide range of compounds are known to inhibit NOX enzymes, specific studies detailing the inhibitory activity of enyne derivatives like this compound are not prominent in the searched literature. General NOX inhibitors include compounds like apocynin and diphenylene iodonium. wikipedia.orgnih.gov Given that some anti-inflammatory compounds affect both NOS and NOX pathways, exploring the potential of enyne derivatives as NOX inhibitors remains an area for future research.
Antimicrobial and Antiparasitic Activities
Antiprotozoal Activity against Leishmania donovani
Direct studies on the antiprotozoal activity of this compound against Leishmania donovani have not been reported in the reviewed literature. However, the broader class of polyacetylenes has been investigated for such properties. Polyacetylenes are known to exhibit a range of biological activities, including antiprotozoal effects doaj.org. Further research is necessary to determine if this compound shares these characteristics.
Antibacterial Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Periodontal Bacteria)
There is currently a lack of specific data on the antibacterial activity of this compound against Staphylococcus aureus and periodontal bacteria. However, studies on long-chain alcohols have demonstrated that their antibacterial efficacy against S. aureus is influenced by the length of their alkyl chain. This suggests that the lipophilic nature of these molecules plays a crucial role in their mechanism of action, which may involve disruption of the bacterial cell membrane.
Role in Plant and Fungal Systems
Polyacetylenic compounds are widely distributed in the plant and fungal kingdoms, where they play diverse ecological roles. While the specific functions of this compound have not been elucidated, related molecules are known to contribute to aroma profiles and plant defense mechanisms.
Contribution to Aroma Profiles (e.g., Mushroom Alcohols)
While specific information regarding the contribution of this compound to aroma profiles is not available, it is well-established that shorter-chain unsaturated alcohols are significant components of mushroom aromas tasterplace.shoppan.olsztyn.pl. The most prominent of these is 1-octen-3-ol (B46169), often referred to as "mushroom alcohol," which is a C8 compound pan.olsztyn.plfiu.edunih.gov. The characteristic scent of many mushroom species is largely attributed to this volatile molecule tasterplace.shoppan.olsztyn.plnih.gov. The biosynthesis of such compounds often involves the enzymatic breakdown of fatty acids nih.gov. Given the structural similarities, it is plausible that longer-chain enyne alcohols could also function as aroma compounds in certain fungal species, though this remains to be investigated.
Phytohormone Precursors and Plant Defense
Polyacetylenes are a significant class of plant secondary metabolites, often implicated in defense against pathogens and herbivores doaj.org. These compounds can act as phytoalexins, which are antimicrobial substances synthesized by plants in response to fungal or bacterial infection. For instance, certain polyacetylenes from the Asteraceae family have demonstrated potent antifungal and antibacterial properties doaj.orgnih.gov. The biosynthesis of these compounds is derived from fatty acid precursors, a pathway that also gives rise to important signaling molecules, though a direct role as phytohormone precursors for polyacetylenic alcohols is not well-documented nih.gov. The presence of the enyne functionality in this compound suggests it could potentially be involved in such defensive roles within a plant's chemical arsenal.
Conceptual Framework for Structure-Activity Relationships in Enyne Alcohols
The biological activity of enyne alcohols is intrinsically linked to their chemical structure. Key features that likely influence their function include the length of the carbon chain, the position and stereochemistry of the double and triple bonds, and the presence and location of the hydroxyl group.
The lipophilicity imparted by the long hydrocarbon chain would govern the molecule's ability to traverse biological membranes, a critical step for reaching intracellular targets. The conjugated enyne system is a region of high electron density and potential reactivity, which could be involved in interactions with biological macromolecules such as enzymes or receptors. The hydroxyl group provides a site for hydrogen bonding and potential metabolic transformations.
Influence of Unsaturation Position and Configuration on Bioactivity
The presence, position, and geometry of double and triple bonds are paramount in defining the specificity of a pheromone. In long-chain unsaturated alcohols, these features create a unique three-dimensional shape that is recognized by the insect's olfactory receptors.
The bioactivity of a pheromone is often highly sensitive to the location of unsaturation. For instance, studies on various moth species have demonstrated that shifting a double bond by even one carbon atom can drastically reduce or eliminate the behavioral response. This specificity arises from the precise fit required between the pheromone molecule and its receptor protein. The spatial arrangement of the π-electron clouds of the double and triple bonds in this compound, at positions 13 and 3 respectively, would create a distinct electronic and steric profile. Any deviation from this arrangement would likely alter the binding affinity to its target receptor, thereby diminishing its biological effect.
Furthermore, the configuration of the double bond (cis or trans, also denoted as Z or E) is a critical determinant of bioactivity. In many documented cases, one isomer is highly active while the other is inactive or even inhibitory. This stereospecificity is a hallmark of the lock-and-key mechanism of pheromone perception. For this compound, the specific geometric configuration of the double bond at position 13 would be a crucial factor for its biological function.
| Compound | Double Bond Position | Triple Bond Position | Hypothetical Bioactivity |
|---|---|---|---|
| This compound | 13 | 3 | High (as the natural pheromone) |
| Isomer A | 12 | 3 | Low to None |
| Isomer B | 13 | 4 | Low to None |
Impact of Hydroxyl Group Position and Stereochemistry
The hydroxyl (-OH) group in this compound serves as a key functional group, likely involved in hydrogen bonding with the receptor protein. Its position and stereochemistry are therefore of utmost importance for biological activity.
The placement of the hydroxyl group at the C-1 position is a common feature in many Type I lepidopteran pheromones, which are often alcohols, acetates, or aldehydes. Moving the hydroxyl group to a different carbon would significantly alter the molecule's polarity and its ability to interact with the receptor's binding site. Research on analogous compounds has shown that such positional isomers are typically inactive.
Moreover, if the carbon bearing the hydroxyl group is chiral, the stereochemistry (R or S configuration) can have a profound impact on bioactivity. It is common for insects to be able to distinguish between enantiomers, with only one being the active pheromone. While the C-1 carbon in this compound is not a stereocenter, the principle of stereochemical specificity is a fundamental concept in pheromone science. The precise orientation of the hydroxyl group is critical for establishing the correct hydrogen bonding network within the receptor, which is necessary to trigger a neuronal signal.
| Compound | Hydroxyl Group Position | Hypothetical Bioactivity |
|---|---|---|
| This compound | 1 | High |
| Analog A | 2 | Low to None |
| Analog B | 3 | Low to None |
Correlation of Functional Groups with Biological Responses
The long hydrocarbon chain provides the necessary lipophilicity for the molecule to traverse the aqueous sensillar lymph and reach the olfactory receptors located on the dendritic membrane of sensory neurons. The hydroxyl group, as a polar functional group, is crucial for the specific binding interaction with the receptor. The triple bond at the C-3 position and the double bond at the C-13 position introduce rigidity and a defined shape to the molecule, which is essential for the specificity of the ligand-receptor interaction.
Alterations to these functional groups would be expected to have a significant impact on the biological response. For example, oxidation of the alcohol to an aldehyde or esterification to an acetate (B1210297) would create a different class of compound that would likely bind to a different set of receptors, eliciting a different behavioral response, or none at all. Similarly, saturation of the double or triple bond would lead to a more flexible molecule with a different shape, likely resulting in a loss of activity. The specific combination and spatial arrangement of these functional groups in this compound are what would ultimately determine its specific role as a semiochemical.
| Functional Groups | Example Compound Structure | Hypothetical Biological Response |
|---|---|---|
| Alcohol, Alkene, Alkyne | CH3(CH2)3CH=CH(CH2)8C≡CCH2CH2OH | Specific Pheromonal Activity |
| Aldehyde, Alkene, Alkyne | CH3(CH2)3CH=CH(CH2)8C≡CCH2CHO | Altered or No Activity |
| Acetate, Alkene, Alkyne | CH3(CH2)3CH=CH(CH2)8C≡CCH2CH2OAc | Altered or No Activity |
| Alcohol, Alkane | CH3(CH2)16CH2OH | General Fatty Alcohol Recognition, Not Specific Pheromonal |
Applications of Octadec 13 En 3 Yn 1 Ol in Chemical Biology and Material Science Non Clinical Focus
Synthetic Intermediates
The chemical architecture of Octadec-13-en-3-yn-1-ol, featuring both alkene and alkyne functionalities, establishes it as a strategic intermediate in multi-step organic synthesis. The differential reactivity of the double and triple bonds allows for selective chemical transformations, making it a key building block for more complex molecules.
This compound serves as a crucial precursor in the stereoselective synthesis of complex natural products, most notably insect sex pheromones. Many of these pheromones are long-chain unsaturated alcohols, acetates, or aldehydes with specific geometric configurations (Z or E) at their double bonds, which are critical for their biological activity. nih.govnih.gov The alkyne group in this compound is particularly important as it can be stereoselectively reduced to form either a (Z)- or (E)-double bond.
A primary application is the synthesis of diene pheromones used by clearwing moths (Lepidoptera: Sesiidae). nih.govresearchgate.net For example, the synthesis of (3Z,13Z)-3,13-octadecadien-1-ol, a known pheromone component, utilizes acetylenic intermediates. researchgate.net The synthesis involves the partial hydrogenation of the triple bond in a precursor like 3,13-octadecadiyn-1-ol, which can be derived from simpler building blocks. The use of a Lindlar catalyst (palladium-calcium carbonate poisoned with a substance like quinoline) selectively reduces the alkyne to a (Z)-alkene without affecting other functional groups. nih.gov This controlled reduction is fundamental to achieving the precise stereochemistry required for the pheromone's function. nih.gov
The synthesis of (Z)-17-methyl-13-octadecenoic acid, a fatty acid discovered in the marine sponge Polymastia penicillus, also highlights the utility of the C18 alkynol backbone. nih.gov The synthesis involved creating the intermediate 17-methyl-13-octadecyn-1-ol, which was then subjected to catalytic hydrogenation under Lindlar's conditions to produce the target molecule with the correct (Z)-double bond configuration in a 94% yield. nih.gov This demonstrates the role of such alkynol structures as versatile platforms for constructing a variety of natural products beyond pheromones.
| Precursor Compound | Key Transformation | Resulting Natural Product/Pheromone | Catalyst/Reagents | Reference |
| 13-Octadecen-3-yn-1-ol derivatives | Partial Hydrogenation | (3Z,13E)-3,13-octadecadien-1-ol | Pd-BaSO₄, quinoline | researchgate.net |
| 13-Octadecen-3-yn-1-ol derivatives | Partial Hydrogenation | (3Z,13Z)-3,13-octadecadien-1-ol | Lindlar Catalyst | nih.gov |
| 17-Methyl-13-octadecyn-1-ol | Partial Hydrogenation | (Z)-17-Methyl-13-octadecen-1-ol | Lindlar Catalyst, H₂ | nih.gov |
| 3,13-Octadecadiyn-1-ol | Sequential Hydrogenation | (Z,Z)-3,13-octadecadien-1-ol | Lindlar Catalyst |
While the primary documented use of this compound is in the synthesis of biologically active natural products, its structural attributes position it as a potential building block for various specialty chemicals. Its acetate (B1210297) derivative, for instance, has been noted for its potential application in the flavoring and fragrance industry due to its odor profile. smolecule.com
The molecule's long hydrocarbon chain combined with reactive functional groups could theoretically be exploited in material science, such as in the synthesis of specialty polymers or surfactants. However, there is currently limited specific research documenting the use of this compound as a monomer or foundational component in materials science applications. Its value lies predominantly in its role as an intermediate for fine chemicals and biologically active compounds rather than bulk materials. smolecule.com
Pheromone Technology
The most significant and well-documented application of this compound derivatives is in the field of pheromone technology. By serving as a precursor to the sex pheromones of several major agricultural and forest pests, it plays a vital role in the development of environmentally benign pest management strategies.
This compound is instrumental in synthesizing the sex pheromones of numerous clearwing moth species (family Sesiidae), which are often significant pests. nih.govlookchem.com The synthetic pheromones, primarily various isomers of 3,13-octadecadien-1-ol (B13684098) and their acetates, are used in integrated pest management (IPM) programs for two main purposes: population monitoring and mating disruption. epa.gov
For monitoring, the synthetic pheromones are used as bait in traps to attract male moths. lookchem.com This allows for the detection of pest presence, estimation of population density, and timing of control measures. For example, (Z,Z)-3,13-octadecadien-1-ol is a sex pheromone used for trapping the redwood resin borer, Synanthedon sequoiae. medchemexpress.com
For control, the strategy of mating disruption involves dispersing a high concentration of the synthetic pheromone throughout the target area (e.g., an orchard or forest). This confuses the male moths and prevents them from locating females, thereby disrupting the reproductive cycle and reducing the subsequent larval population that causes crop damage. A technical product containing a mixture of (E,Z)-3,13-octadecadien-1-ol (75.08%) and (Z,Z)-3,13-octadecadien-1-ol (18.37%) has been developed to control the Western Poplar Clearwing moth (Paranthrene robiniae). epa.gov
| Target Insect Species | Pheromone Component(s) | Isomeric Ratio | Application | Reference |
| Nokona pernix (Clearwing Moth) | (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 | Attractant | nih.gov |
| Synanthedon sequoiae (Redwood Resin Borer) | (Z,Z)-3,13-Octadecadien-1-ol | N/A | Attractant | medchemexpress.com |
| Glossosphecia romanovi (Grape Pest) | (Z,Z)-3,13-octadecadien-1-ol & its acetate | 9:1 | Attractant | researchgate.net |
| Paranthrene robiniae (Western Poplar Clearwing) | (E,Z)- and (Z,Z)-3,13-octadecadien-1-ol | ~4:1 | Mating Disruption | epa.gov |
| Paranthrene tabaniformis | (3Z,13Z)- and (3E,13Z)-3,13-octadecadien-1-ol | 1:9 | Attractant | researchgate.net |
The effective use of pheromones derived from this compound in the field depends on sophisticated formulation and delivery technologies. These systems are designed to release the volatile chemical at a controlled rate over an extended period. A U.S. Environmental Protection Agency document outlines several formulation types for products containing (E,Z)- and (Z,Z)-3,13-octadecadien-1-ol. epa.gov
These formulations include:
Liquids and solid particles in a liquid suspension: These can be used in sprayable applications.
Dispensers and Lures: These are small, passive devices impregnated with the pheromone that are placed in traps or hung in fields.
Puffers: These are automated, battery-operated devices that release a puff of the pheromone aerosol at programmed intervals, allowing for wide-area coverage in mating disruption.
A commercial end-use product, "Checkmate WPCM-F," is a flowable formulation containing 14.02% (E,Z)-3,13-octadecadien-1-ol and 3.55% (Z,Z)-3,13-octadecadien-1-ol. epa.gov These advanced delivery systems are crucial for the practical and economic viability of pheromone-based pest control. epa.gov
Chemosensory Research
This compound and its derivatives are valuable tools in chemosensory research, which investigates how insects detect and respond to chemical cues in their environment. The synthesis of various geometric isomers of pheromones allows researchers to study the specificity of insect olfactory receptors. nih.gov
A key technique in this field is Gas Chromatography-Electroantennographic Detection (GC-EAD). In this method, chemical compounds separated by a gas chromatograph are passed over an insect's antenna, and the electrical responses (depolarizations) of the olfactory sensory neurons are recorded. This allows scientists to pinpoint exactly which compounds in a complex mixture are biologically active.
In the identification of the Nokona pernix sex pheromone, synthetic isomers of 3,13-octadecadien-1-ol were analyzed using GC-EAD. nih.gov The study revealed that both the (3E,13Z) and (3Z,13Z) isomers elicited strong responses from the male moth's antennae, confirming their role as the active pheromone components. nih.gov This type of research is fundamental to understanding the chemical ecology of insect communication and for identifying new, highly effective attractants for pest management. lookchem.com
Future Research Directions and Challenges
Advancements in Asymmetric and Green Synthesis of Octadec-13-en-3-yn-1-ol
The development of efficient and stereoselective synthetic routes to access specific enantiomers of this compound is a critical area for future research. While methods for the synthesis of chiral alkynylcarbinols exist, including the zinc-mediated addition of alkynyl nucleophiles to aldehydes and the asymmetric reduction of ynones, specific application and optimization for this compound are needed. researchgate.net Organocatalytic asymmetric reactions represent a promising and rapidly developing field that could be applied to the synthesis of chiral building blocks for this molecule. sioc-journal.cn
Furthermore, the principles of green chemistry should be integrated into synthetic strategies. This includes the use of environmentally benign solvents, such as organic carbonates, which have been shown to be effective in various catalytic reactions. rsc.org The development of catalytic systems, potentially based on ruthenium or other transition metals, for the addition of carboxylic acids to alkynes could also offer more atom-economical and sustainable synthetic pathways. uniovi.es Research into chemoenzymatic methods, such as lipase-mediated kinetic resolution, could also provide highly selective and environmentally friendly routes to enantiopure this compound. researchgate.net The chemical dehydration of common polymers like poly(vinyl alcohol) to produce polyacetylenes offers an inexpensive and scalable approach, although tailoring this to a specific molecule like this compound would be a significant challenge. mdpi.com
Elucidation of Undiscovered Biosynthetic Pathways
The biosynthesis of polyacetylenes, including C18 compounds like this compound, is a complex process that is not yet fully understood. nih.gov It is widely accepted that these compounds are derived from fatty acid precursors, with linoleic acid being a key starting material. researchgate.netmdpi.com The initial steps involve desaturases and acetylenases that introduce triple bonds into the fatty acid chain, leading to intermediates like crepenynic acid. researchgate.netmdpi.com
Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthetic cascade leading to this compound. Integrated omics approaches, combining transcriptomics and metabolomics, have proven effective in identifying genes encoding for key enzymes like desaturases and acetylenases in other polyacetylene-producing organisms. nih.gov Similar approaches could be applied to organisms known to produce this compound. Radiochemical tracer studies, which were instrumental in early investigations of polyacetylene biosynthesis, could be revisited with modern analytical techniques to map the metabolic flow towards this specific compound. nih.gov Understanding the complete biosynthetic pathway could enable the biotechnological production of this compound and related compounds.
Computational Modeling and In Silico Studies for SAR Prediction
Computational modeling and in silico methods offer powerful tools to predict the structure-activity relationships (SAR) of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of polyacetylenic alcohols with their biological activities. umweltbundesamt.de These models can help in prioritizing the synthesis of new derivatives with potentially enhanced or novel properties.
Molecular docking simulations can provide insights into the binding modes of this compound with its biological targets. mdpi.comresearchgate.net For instance, in silico docking has been used to predict the binding of other polyacetylenes to receptors like PPARγ. plos.org Similar studies on this compound could elucidate its mechanism of action and guide the design of more potent and selective analogs. ADMET (absorption, distribution, metabolism, excretion, and toxicity) informatics can also be employed to predict the pharmacokinetic and toxicological profiles of this compound and its derivatives, aiding in the early stages of drug discovery and development. researchgate.net
Exploration of Novel Non-Clinical Applications
Beyond its potential therapeutic uses, this compound and related polyacetylenes may have applications in other fields. Substituted polyacetylenes are being explored for their use in photonics and electronics due to their unique conductive and luminescent properties. mdpi.com While this research has largely focused on polymeric materials, the fundamental properties of the polyacetylene functional group in smaller molecules like this compound could inspire new material designs.
The reactivity of the triple bonds in polyacetylenes makes them interesting building blocks in organic synthesis. acs.org Furthermore, the application of polyacetylene derivatives in membrane separation technologies for gases and liquids is an emerging area of research. mdpi.com The specific properties of this compound, such as its long alkyl chain, might impart unique characteristics that could be exploited in the development of specialized membranes or as a component in advanced materials. The use of polyacetylenes as electrode materials in rechargeable batteries is another area of interest due to their high electrical conductivity when doped. iosrjournals.org
Development of High-Throughput Analytical Techniques
The development of rapid, sensitive, and high-throughput analytical methods is crucial for the efficient screening and quantification of this compound in various matrices, from biological samples to natural product extracts. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is a commonly used technique for the analysis of polyacetylenes. researchgate.netacs.orgmdpi.com However, there is a need for methods that can handle a large number of samples with minimal preparation.
The use of monolithic reversed-phase silica (B1680970) columns in HPLC can significantly reduce analysis times. researchgate.net Innovations in extraction techniques, such as the use of ultrasonic liquid processors, can improve extraction efficiencies and reduce solvent consumption. acs.org Nondestructive techniques like Raman mapping offer the ability to visualize the spatial distribution of polyacetylenes in fresh biological tissues without the need for extraction. acs.org The development and validation of such high-throughput methods will be essential for quality control, metabolic profiling, and ecological studies involving this compound.
Investigation of Ecological Interplay and Role in Chemical Communication
The role of polyacetylenes in the chemical ecology of the organisms that produce them is a fascinating and underexplored area. Many of these compounds are known to possess antimicrobial and insecticidal properties, suggesting a defensive function. sci-hub.se For example, some polyacetylenes act as pheromones or kairomones, mediating interactions between individuals of the same or different species. slu.se
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
